molecular formula C12H14N2OS B11485225 1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone

1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone

Cat. No.: B11485225
M. Wt: 234.32 g/mol
InChI Key: WENWMLIILWNSTP-UHFFFAOYSA-N
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Description

1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone typically involves the reaction of 4-aminoacetophenone with 5-methyl-2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. This interaction can result in antimicrobial, anticancer, and other biological effects .

Comparison with Similar Compounds

1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-[4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone

InChI

InChI=1S/C12H14N2OS/c1-8-7-13-12(16-8)14-11-5-3-10(4-6-11)9(2)15/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

WENWMLIILWNSTP-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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